N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]quinoline-3-carboxamide
Description
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]quinoline-3-carboxamide is a complex organic compound featuring a quinoline core, a cyclopentyl group, and a 1,2,4-oxadiazole ring
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-17(15-11-14-5-1-2-6-16(14)21-12-15)23-20(9-3-4-10-20)19-22-18(26-24-19)13-7-8-13/h1-2,5-6,11-13H,3-4,7-10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLXKELZSJCXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NOC(=N2)C3CC3)NC(=O)C4=CC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]quinoline-3-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.
Cyclopentyl group attachment: The cyclopentyl group can be introduced via a Grignard reaction or other alkylation methods, where a cyclopentyl halide reacts with a suitable nucleophile.
Quinoline core synthesis: The quinoline core can be synthesized through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, which can be catalyzed by agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core, using reagents such as lithium aluminum hydride or hydrogenation over palladium catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the oxadiazole ring, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydride).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can yield quinoline N-oxides, while reduction of the oxadiazole ring can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Studies: It can be used as a probe to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Chemical Biology: The compound can serve as a tool for chemical biology studies, helping to elucidate the mechanisms of action of related bioactive molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes, while the oxadiazole ring can interact with proteins, modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyridine-3-carboxamide: Similar structure but with a pyridine core instead of quinoline.
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide: Similar structure but with a benzene core instead of quinoline.
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]indole-3-carboxamide: Similar structure but with an indole core instead of quinoline.
Uniqueness
The uniqueness of N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]quinoline-3-carboxamide lies in its combination of the quinoline core with the oxadiazole ring and cyclopentyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
